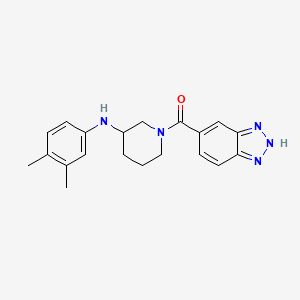![molecular formula C22H27FN2O2 B6060101 3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, commonly known as FPEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C24H30FN2O2.
作用机制
The exact mechanism of action of FPEPP is not fully understood. However, it is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and cancer growth. FPEPP has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of the endocannabinoid system.
Biochemical and Physiological Effects:
FPEPP has been found to produce several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the levels of endocannabinoids. FPEPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
One of the main advantages of FPEPP is its high potency and selectivity. It has been found to exhibit potent analgesic and anti-inflammatory effects at low doses. FPEPP also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of FPEPP is its limited solubility in aqueous solutions, which can pose challenges in formulation and administration.
未来方向
There are several future directions for the research and development of FPEPP. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of pain, inflammation, and cancer. Another direction is to explore its potential as a therapeutic agent for other conditions, such as anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of FPEPP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, FPEPP is a synthetic compound that has shown promising results in various scientific research applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-cancer effects through its modulation of the endocannabinoid system. FPEPP has several advantages, including high potency and selectivity, good oral bioavailability, and a long half-life. However, its limited solubility in aqueous solutions can pose challenges in formulation and administration. There are several future directions for the research and development of FPEPP, including clinical trials for pain, inflammation, and cancer, exploration of its potential for other conditions, and optimization of its pharmacological properties.
合成方法
The synthesis of FPEPP involves the reaction of 2-fluoroacetophenone with N-methylmorpholine in the presence of sodium hydride, followed by the addition of N-benzyl-N-phenylethylenediamine and acetic anhydride. The resulting product is purified through column chromatography to obtain FPEPP in high yield and purity.
科学研究应用
FPEPP has shown promising results in various scientific research applications. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. FPEPP has been found to exhibit potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-24(11-12-25-13-15-27-16-14-25)22(26)17-20(18-7-3-2-4-8-18)19-9-5-6-10-21(19)23/h2-10,20H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSVQNJTSWPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)

![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)

![1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6060065.png)
![N-(2-chlorophenyl)-1-(1-{[(2-chlorophenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060072.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6060082.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6060095.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine](/img/structure/B6060098.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)